molecular formula C3H7Cl B107684 2-Chloropropane CAS No. 75-29-6

2-Chloropropane

Cat. No.: B107684
CAS No.: 75-29-6
M. Wt: 78.54 g/mol
InChI Key: ULYZAYCEDJDHCC-UHFFFAOYSA-N
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Description

2-Chloropropane, also known as isopropyl chloride, is an organochlorine compound with the molecular formula C3H7Cl. It is a colorless liquid with a chloroform-like odor and is less dense than water. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropropane can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the chlorination of propane using chlorine gas under controlled conditions. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

2-Chloropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2-Chloropropane can be compared with other similar compounds such as 1-chloropropane and 2-bromopropane:

    1-Chloropropane: This isomer has the chlorine atom attached to the first carbon atom, whereas this compound has it attached to the second carbon atom.

    2-Bromopropane: Similar to this compound but with a bromine atom instead of chlorine.

Uniqueness of this compound: this compound is unique due to its specific reactivity as an alkylating agent and its applications in organic synthesis. Its position isomerism with 1-chloropropane and the presence of a secondary carbon atom make it distinct in terms of chemical behavior and industrial applications .

Properties

IUPAC Name

2-chloropropane
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InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3
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InChI Key

ULYZAYCEDJDHCC-UHFFFAOYSA-N
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Canonical SMILES

CC(C)Cl
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Molecular Formula

C3H7Cl
Record name 2-CHLOROPROPANE
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DSSTOX Substance ID

DTXSID6047739
Record name 2-Chloropropane
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Molecular Weight

78.54 g/mol
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Physical Description

2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals., Colorless liquid with a chloroform, slightly sweet odor; [AIHA] Colorless liquid; bp = 34-36 deg C; [MSDSonline]
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Boiling Point

96.33 °F at 760 mmHg (NTP, 1992), 35.7 °C
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Flash Point

-26 °F (NTP, 1992), -32 °C, -26 °F (-32 °C) (CLOSED CUP)
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Solubility

Miscible with alcohol, ether, SOL IN BENZENE, SOL IN METHANOL, In water = 3,050 mg/l at 25 °C
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Density

0.8617 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8617 @ 20 °C, % IN SATURATED AIR: 68.7 @ 25 °C; DENSITY OF SATURATED AIR: 2.18 (AIR= 1)
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Vapor Density

2.7 (AIR= 1)
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Vapor Pressure

515.0 [mmHg], 515.3 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

75-29-6
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Record name Propane, 2-chloro-
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Record name 2-chloropropane
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Melting Point

-178.9 °F (NTP, 1992), -117.2 °C
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Synthesis routes and methods I

Procedure details

2-(1-sopropylpiperid-4-ylmethyl)-6-chloro-1,2-benzisothiazolin-3-one is obtained analogously to Example 33 by reacting 3-chloro-6-chlorocarbonylphenylsulfenyl chloride and 1-isopropyl-4-aminomethylpiperidine [boiling point 15 :95°-97° C.; obtained from 4-acetylaminomethylpiperidine and isopropyl chloride analogously to Singh et al., J. Med. Chem. 12, 949 (1969) and Werbel et al., supra]. After recrystallization in acetone, yellow crystals of melting point 134°-135° C. are obtained; yield: 37% of theory.
Name
3-chloro-6-chlorocarbonylphenylsulfenyl chloride
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Synthesis routes and methods II

Procedure details

Following the procedure described above, hydroquinone di-isopropyl ether (5 mmol) was stirred with benzoyl chloride (10 mmol) for 3 hours (RT) to give hydroquinone dibenzoate in a yield of above 80% together with isopropyl chloride and 4-isopropoxyphenyl acetate in about 10%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred mixture of hydroquinone (1 mol, 110 g), KOH (1.1 mol, 61 g) in 500 ml of methanol, isopropylbromide (1 mol, 123 g) was added in 2 hours (RT, under N2). The reaction mixture was then stirred at 50° C. for 72 hours. The reaction mixture was cooled to RT and 33% HCl was added (to pH=6). Then CH2Cl2 (500 ml) was added and the mixture extracted with water (7×500 ml) to remove hydroquinone. The organic layer was then extracted with KOH (60 g in 100 ml water). The aqueous layer was extracted twice with CH2Cl2 (200 ml). The solvent of the combined organic layers was evaporated and the residue distilled to give 31g of hydroquinone di-isopropyl ether (boiling point (bp) 78° C./0.026 kPa), in 16%. The aqueous layer was acidified to pH=5 with 33% HCl and extracted with CH2Cl2 (2×200 ml). The combined organic layers were dried over MgSO4 and the solvent evaporated. Distillation of the residue gave 60-85 g (40-55%) of hydroquinone mono-isopropyl ether (bp 90°-100° C./0.026 kPa). 1NMR (CDCl3, ppm(jHz)) : mono-ether: 1.306.0 (6H); 4.396.0 (1H); 5.4(OH); 6.70-6.83AA'BB' (4H); and the di-ether: 1.306.0 (12H); 4.416.0 (2H); 6.81(4H). Hydroquinone di-isopropyl ether (5 mmol) was stirred with acetyl chloride (10 mmol) and 0.1 mmols of SnCl4 for 3 hours (RT) to give hydroquinone diacetate in a yield of more than 95% together with isopropyl chloride.
[Compound]
Name
mono-ether
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( 6H )
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di-ether
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[Compound]
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( 12H )
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[Compound]
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( 2H )
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Quantity
5 mmol
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Reaction Step Eight
Quantity
10 mmol
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Reaction Step Eight
Name
SnCl4
Quantity
0.1 mmol
Type
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Reaction Step Eight

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropropane
Reactant of Route 2
2-Chloropropane
Reactant of Route 3
2-Chloropropane
Reactant of Route 4
2-Chloropropane
Reactant of Route 5
2-Chloropropane
Reactant of Route 6
2-Chloropropane
Customer
Q & A

Q1: What is the molecular formula and weight of 2-chloropropane?

A1: this compound has a molecular formula of C3H7Cl and a molecular weight of 78.54 g/mol. []

Q2: Are there any spectroscopic studies characterizing this compound?

A2: Yes, research has explored the vibrational spectrum of this compound, including analysis of torsional transitions and determination of the barrier to internal rotation using infrared and Raman spectroscopy. [] Additionally, the structure of deuterated liquid this compound has been investigated using neutron diffraction. []

Q3: Has the stability of bis(2-chloroethyl)sulfide (sulfur mustard) been studied in materials containing this compound?

A3: Research has shown that this compound is an effective solvent for extracting bis(2-chloroethyl)sulfide from various matrices, including brick, concrete, ceramic tile, and polymers. []

Q4: Can this compound be used to synthesize cumene?

A4: Yes, this compound can be reacted with benzene in the presence of a chloroaluminate ionic liquid catalyst to produce cumene. [] Optimization studies have explored factors such as reaction temperature, catalyst loading, and reactant ratios to enhance cumene yield. []

Q5: What is the role of this compound in the synthesis of 2-isopropyl-2-adamantyl acrylate?

A5: this compound is used to create an isopropyl-substituted active intermediate from 2-adamantanone under metallic catalysis. This intermediate subsequently reacts with acrylic anhydride to yield 2-isopropyl-2-adamantyl acrylate. []

Q6: How does this compound behave in the presence of a fluoro-magnesia catalyst?

A6: In the presence of an alkali metal-doped fluoro-magnesia catalyst, this compound can undergo dehydrochlorination to produce 2,3,3,3-tetrafluoropropene. [] This reaction highlights the potential of this compound as a feedstock for producing fluorinated olefins.

Q7: Can this compound be converted to propylene?

A7: Yes, this compound can be catalytically converted to propylene in the presence of hydrogen using a catalyst comprising a Group VIII metal (e.g., platinum) and a Group IB metal (e.g., copper). []

Q8: How does this compound react in the presence of chromia aerogel catalysts?

A8: Chromia aerogel catalysts facilitate the complete combustion of this compound, primarily producing carbon dioxide, water, and hydrogen chloride at mild temperatures (around 550 K). [] This contrasts with traditional volatile organic compound combustion catalysts that typically yield dehydrochlorination products at these temperatures.

Q9: Have there been any computational studies on the dissociation of this compound?

A10: Yes, high-level ab initio calculations, specifically at the CCSD(T)/CBS level of theory with high-level corrections, have been performed to determine the 0 K dissociation limit (E0) for the formation of C3H7+ from this compound. []

Q10: How do structural modifications to this compound analogs impact their insecticidal activity?

A11: Research on DDT analogs revealed that replacing aliphatic chlorine atoms in this compound with methyl groups resulted in compounds with lower toxicity but retained insecticidal activity. Additionally, structure-activity studies emphasized the importance of steric factors in the toxicity of DDT-type molecules. []

Q11: What analytical methods are used to detect and quantify this compound in pharmaceuticals?

A12: Headspace gas chromatography coupled with flame ionization detection (HS-GC-FID) is a reliable and specific method for detecting and quantifying trace levels of this compound, a potential genotoxic impurity, in pharmaceuticals like tramadol hydrochloride. [] The method demonstrates good accuracy, precision, and robustness, making it suitable for quality control. [] Another highly sensitive and selective method employs gas chromatography-tandem mass spectrometry (GC-MS/MS) to determine this compound and other potential genotoxic impurities in abiraterone acetate. []

Q12: Are there methods for analyzing this compound in complex matrices like food products?

A13: Yes, gas chromatography-mass spectrometry (GC-MS) combined with a multi-isotopic internal standard technique allows for the accurate determination of four different chloropropanols, including this compound-1,3-diol, in food items like soy sauce and instant noodle seasoning. [] This method exhibits excellent linearity and recovery rates, highlighting its effectiveness in quantifying these compounds in various food matrices. [] Another study employed both GC-MS with electron ionization (EI) and negative chemical ionization (NCI) modes for simultaneous analysis of this compound-1,3-diol and other chloropropanols in soy sauce and flavorings. [] They investigated heptafluorobutyric anhydride modified with triethylamine as a derivatization reagent. []

Q13: Have any studies focused on the determination of fatty acid esters of this compound-1,3-diol in vegetable oils?

A14: A gas chromatography-mass spectrometry method has been developed for determining fatty acid esters of this compound-1,3-diol (2-MCPD esters) and 3-chloropropane-1,2-diol (3-MCPD esters) in vegetable oils. [] This method focuses on optimizing hydrolysis, derivatization, and extraction steps to enhance sensitivity and accuracy. [] Another study developed a GC-MS method for analyzing 2-MCPDEs, 3-MCPDEs, 1,3-dichloro-2-propanol fatty acid esters (1,3-DCPEs), and 2,3-dichloro-1-propanol fatty acid esters (2,3-DCPEs) in refined corn oil using solid-phase extraction and selected ion monitoring. []

Q14: Are there alternative blowing agents to this compound in phenol foam production?

A17: While this compound is used as a blowing agent in producing phenol foam with superior adiabatic properties, [] exploring alternative blowing agents with lower environmental impacts and comparable performance characteristics is crucial for sustainable manufacturing practices.

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